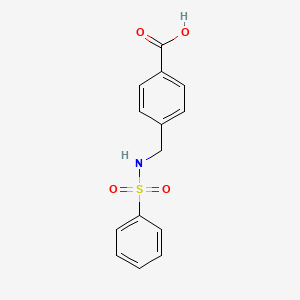

4-(benzenesulfonamidomethyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonamidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGMPPUSGFJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401238 | |

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178693-27-1 | |

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(benzenesulfonamidomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been integral to the development of drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a benzenesulfonamide group onto a benzoic acid scaffold, as in 4-(benzenesulfonamidomethyl)benzoic acid, creates a molecule with potential for targeted biological interactions, leveraging the structural and electronic properties of both aromatic systems. This guide serves as a practical resource for researchers aiming to synthesize and characterize this promising compound.

Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is analogous to the well-established Hinsberg test for primary amines.

Reaction Principle

The primary amine of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in an aqueous basic solution, where the base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the closely related compound, 4-benzenesulfonamidobenzoic acid.[1]

Materials:

-

4-(aminomethyl)benzoic acid

-

Benzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Ethanol

Procedure:

-

Dissolution of the Amine: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Stir until a clear solution is obtained.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cold, stirred solution over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of 2-3 with 1 M HCl. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of this compound and data from analogous compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₃NO₄S |

| Molecular Weight | 291.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 200-230 °C |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Triplet | 1H | -SO₂NH- |

| 7.85 - 7.95 | Multiplet | 4H | Aromatic protons (ortho to -COOH and ortho to -SO₂-) |

| 7.50 - 7.65 | Multiplet | 5H | Remaining aromatic protons |

| 4.15 | Doublet | 2H | -CH₂- |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl carbon (-COOH) |

| ~143 | Aromatic carbon attached to -CH₂- |

| ~140 | Aromatic carbon attached to -SO₂- |

| ~133 - 127 | Aromatic carbons |

| ~46 | Methylene carbon (-CH₂-) |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 2500 (broad) | O-H stretch of the carboxylic acid |

| ~3250 | N-H stretch of the sulfonamide |

| ~1700 | C=O stretch of the carboxylic acid |

| ~1600, ~1480 | C=C stretches of the aromatic rings |

| ~1340, ~1160 | Asymmetric and symmetric S=O stretches of the sulfonamide |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Interpretation |

| 291.06 | [M]⁺, the molecular ion peak |

| 274 | [M - OH]⁺, loss of the hydroxyl group from the carboxylic acid |

| 150 | [M - C₇H₅SO₂]⁺, cleavage of the N-S bond |

| 141 | [C₆H₅SO₂]⁺, benzenesulfonyl cation |

Potential Applications in Drug Discovery

Sulfonamide-containing benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities. The structural features of this compound make it an attractive candidate for several therapeutic areas:

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can target metalloenzymes such as carbonic anhydrases and matrix metalloproteinases, which are implicated in various diseases including glaucoma, cancer, and inflammation.

-

Antimicrobial Agents: As a structural analog of p-aminobenzoic acid (PABA), it could potentially interfere with the folic acid synthesis pathway in bacteria.

-

Receptor Modulation: The rigid aromatic framework can be tailored to interact with specific receptor binding pockets.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The self-validating nature of the described protocols, coupled with detailed characterization guidelines, ensures a high degree of scientific rigor.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

Sources

"physicochemical properties of 4-(benzenesulfonamidomethyl)benzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzenesulfonamidomethyl)benzoic Acid

Foreword: A Molecule of Convergent Functionality

In the landscape of medicinal chemistry and materials science, molecules that bridge distinct functional domains offer a rich canvas for innovation. This compound is one such compound, integrating the structural motifs of both benzoic acid and benzenesulfonamide. This unique architecture, featuring a carboxylic acid group renowned for its role in forming salts and hydrogen bonds, and a sulfonamide moiety, a cornerstone of numerous therapeutic agents, suggests a wide range of potential applications.[1] The flexible methylene linker between these two pharmacophores adds another layer of structural nuance, influencing its conformational possibilities and interaction profile.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide robust, self-validating protocols for characterization. While experimental data for this specific molecule is not extensively published, we will leverage established principles and data from close structural analogs to build a predictive and methodological framework.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to establish its definitive structure and fundamental properties. This compound consists of a benzoic acid core where the hydrogen at the 4-position is substituted with a benzenesulfonamidomethyl group (-CH₂-NH-SO₂-Ph).

Key Identifiers

Precise identification is critical for database searches, regulatory submissions, and procurement. The primary identifiers for the parent amine, 4-(aminomethyl)benzoic acid, and the related compound 4-(benzenesulfonamido)benzoic acid are listed for reference.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₄H₁₃NO₄S | Calculated |

| Molecular Weight | 291.32 g/mol | Calculated |

| CAS Number | Not readily available | - |

Crystal Structure Insights

While the specific crystal structure of this compound is not publicly available, an analysis of the closely related analog, 4-benzenesulfonamidobenzoic acid (which lacks the methylene bridge), provides valuable predictive insights into molecular conformation and intermolecular interactions.[2]

In the crystal lattice of this analog, molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[2] The carboxylic acid groups form the characteristic hydrogen-bonded dimers commonly seen in benzoic acid derivatives.[3][4] The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 45.36°.[2] We can anticipate similar strong hydrogen bonding networks for this compound, which will be a dominant factor in its melting point, solubility, and crystal packing. The additional methylene group will introduce greater conformational flexibility compared to its rigid analog.

This is the gold standard for determining the three-dimensional structure of a crystalline solid.

Workflow Causality: The goal is to grow a high-quality single crystal, irradiate it with X-rays, and analyze the resulting diffraction pattern to solve the molecular structure.

-

Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) to near saturation. Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of a single, defect-free crystal.

-

Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection. The diffracted X-rays are detected, and their intensities and positions are recorded.[2]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, precise molecular structure.[2]

Caption: Workflow for determining molecular structure via X-ray crystallography.

Core Physicochemical Properties

The interplay of the acidic carboxyl group, the weakly acidic sulfonamide, the flexible linker, and two aromatic rings dictates the compound's physical behavior.

Melting Point

The melting point is a fundamental property that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity. Given the strong hydrogen bonding capabilities of both the carboxylic acid and sulfonamide groups, a relatively high melting point is expected. For comparison, the related compound 4-sulfamoylbenzoic acid has a melting point of 285-295 °C.[5]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Solubility Profile

Solubility is paramount, influencing everything from reaction conditions during synthesis to bioavailability in drug development. The molecule's dual nature—a polar, hydrophilic carboxylic acid and sulfonamide, combined with two nonpolar, lipophilic benzene rings—suggests complex solubility behavior. It is expected to be poorly soluble in water at neutral pH but soluble in basic aqueous solutions due to salt formation.[6][7] It should also exhibit solubility in polar organic solvents like ethanol, methanol, and DMSO.[6]

This systematic approach determines the solubility class of a compound, providing strong inferences about its primary functional groups.[8][9] The general procedure involves adding ~25 mg of the compound to 0.75 mL of the solvent in a test tube and observing solubility at room temperature.[8][9]

-

Water (H₂O): Test solubility. If soluble, check pH with litmus paper to classify as acid, base, or neutral.[10] Given its structure, it is expected to be poorly soluble and slightly acidic.

-

5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group. The carboxylic acid will readily deprotonate to form a soluble sodium carboxylate salt.

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. NaHCO₃ is a weaker base than NaOH. Solubility here indicates a strong acid, such as a carboxylic acid.[8][9] The sulfonamide proton is generally not acidic enough to react with bicarbonate.

-

5% Hydrochloric Acid (HCl): If insoluble in water, test in 5% HCl. Solubility would indicate a basic functional group (e.g., an amine). This compound is expected to be insoluble.

-

Organic Solvents (e.g., Ethanol, Acetone): Test solubility. Good solubility is expected due to hydrogen bonding and dipole-dipole interactions with the solvent.

Caption: Decision tree for classifying a compound based on acid-base solubility.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent.[11] It dictates the charge state of the molecule at a specific pH, which profoundly impacts solubility, lipophilicity, and biological interactions. This molecule is polyprotic, with two acidic protons:

-

Carboxylic Acid Proton (-COOH): This is the more acidic proton. For benzoic acid, the pKa in water is approximately 4.2.[12][13] The electron-withdrawing nature of the sulfonamide group might slightly lower this value.

-

Sulfonamide Proton (-SO₂NH-): This proton is significantly less acidic, with pKa values for benzenesulfonamides typically in the range of 9-11.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility). The solution should be free of dissolved CO₂.

-

Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a diprotic acid, two inflection points and two half-equivalence points will be observed on the titration curve, corresponding to the two pKa values.

Lipophilicity (LogP)

The partition coefficient (P) is the ratio of a compound's concentration in a biphasic system of two immiscible liquids, typically octanol and water. It is expressed as its logarithm (LogP) and is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP indicates greater solubility in the lipid phase (lipophilic), while a negative value indicates preference for the aqueous phase (hydrophilic).

Calculated LogP values (XLogP3) for similar structures like 4-(methylsulfonamido)benzoic acid are around 0.7, suggesting a relatively balanced hydrophilic-lipophilic character.[14]

-

System Preparation: Prepare a solution of the compound in the aqueous phase (typically a buffer at a pH where the compound is neutral to prevent ionization). Pre-saturate this solution with n-octanol and pre-saturate a separate volume of n-octanol with the aqueous buffer.

-

Partitioning: Combine known volumes of the pre-saturated n-octanol and the compound-containing aqueous phase in a flask.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log ( [Concentration]octanol / [Concentration]water ).

Proposed Synthesis Route

A logical and common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[15][16]

Reaction: 4-(Aminomethyl)benzoic acid + Benzenesulfonyl chloride → this compound

-

Amine Solubilization: Dissolve 4-(aminomethyl)benzoic acid in an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[2] The base serves to deprotonate the carboxylic acid, rendering the starting material soluble in water, and to neutralize the HCl byproduct generated during the reaction.

-

Sulfonyl Chloride Addition: While stirring the aqueous amine solution vigorously, add benzenesulfonyl chloride portion-wise or as a solution in a water-miscible solvent like acetone. Maintain the reaction at or near room temperature.

-

Reaction Monitoring: Continue stirring until the reaction is complete, which can be monitored by TLC by observing the disappearance of the starting amine.

-

Acidification and Precipitation: Once the reaction is complete, carefully acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.[2] This protonates the carboxylate group, causing the desired product to precipitate out of the solution.

-

Isolation and Purification: Filter the crude product, wash it thoroughly with cold water to remove inorganic salts, and dry it. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[2]

Caption: Plausible synthetic pathway for the target compound.

References

- Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.

- Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.

- What is the method of analysis of sulphonamides? (2023). Quora.

- Analysis of sulfonamides. (n.d.). Slideshare.

- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.

- Experiment 1: Determination of Solubility Class. (n.d.). Course Hero.

- Experiment 2: Solubility. (n.d.). Bellevue College.

- 4-Benzenesulfonamidobenzoic acid. (n.d.). PubMed Central.

- 4-(4-Methylbenzenesulfonamido)

- 4-(Methylsulfonamido)benzoic acid. (n.d.). PubChem.

- Experiment 2: Determination of Solubility Class. (n.d.). Course Hero.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source.

- The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (2025).

- Benzoic acid. (n.d.). Wikipedia.

- Benzoicacid, 4-[(8-quinolinylsulfonyl)amino]-. (n.d.). CymitQuimica.

- 4-Sulfamoylbenzoic acid 97 138-41-0. (n.d.). Sigma-Aldrich.

- Redetermined structure of 4-(benzyloxy)benzoic acid. (n.d.). PubMed Central.

- Bordwell pKa Table. (n.d.).

- Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024). Guidechem.

- Benzoic acid. (2024). Sciencemadness Wiki.

- pKa Vaules for Organic and Inorganic Bronsted Acids

Sources

- 1. CAS 116834-64-1: Benzoicacid, 4-[(8-quinolinylsulfonyl)ami… [cymitquimica.com]

- 2. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-スルファモイル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Benzoic acid - Wikipedia [en.wikipedia.org]

- 13. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 14. 4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(benzenesulfonamidomethyl)benzoic acid

Molecular Identity and Structure

4-(benzenesulfonamidomethyl)benzoic acid is a bifunctional molecule that incorporates a benzoic acid moiety and a benzenesulfonamide group, linked by a methylene bridge. This unique arrangement provides a versatile scaffold for chemical modification and biological interaction.

Chemical Structure

The structure of this compound is characterized by a central benzene ring substituted with a carboxylic acid group and a methyl group that is further substituted with a benzenesulfonamide.

Caption: Chemical structure of this compound.

Physicochemical Properties

Based on its structure, the following properties can be predicted for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₄S | [1] |

| Molecular Weight | 291.32 g/mol | [1] |

| Appearance | Likely a white to off-white solid | General property of similar organic acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from the properties of benzoic acid and sulfonamides.[2] |

| Acidity (pKa) | The carboxylic acid group is expected to have a pKa around 4-5. | Based on the pKa of benzoic acid. |

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not readily found in the chemical literature. However, a plausible and robust synthetic route can be designed based on well-established reactions for the formation of sulfonamides. The proposed synthesis involves the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride.

Proposed Synthetic Pathway

The synthesis is predicated on the nucleophilic attack of the primary amine of 4-(aminomethyl)benzoic acid on the electrophilic sulfur atom of benzenesulfonyl chloride.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

4-(aminomethyl)benzoic acid (1.0 eq)[3]

-

Benzenesulfonyl chloride (1.1 eq)[4]

-

Sodium carbonate (Na₂CO₃) (1.2 eq) or Pyridine

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL). The use of a base like sodium carbonate is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5]

-

Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring. This is to control the exothermicity of the reaction.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (11 mmol), dissolved in a minimal amount of a water-miscible organic solvent like acetone if necessary, to the cooled solution. The slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

Workup and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 10% HCl until the pH is approximately 2. This will protonate the carboxylate, causing the product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.

Applications in Drug Discovery and Development

The structural motifs within this compound suggest its potential utility in several areas of drug development. The benzenesulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, while the benzoic acid moiety can be involved in crucial binding interactions or serve as a handle for further chemical elaboration.

Potential as an Enzyme Inhibitor

Sulfonamides are known to act as inhibitors for various enzymes, most notably carbonic anhydrases and metallo-β-lactamases.[6] The sulfonamide nitrogen can coordinate with metal ions in the active sites of these enzymes, leading to potent inhibition. The benzoic acid portion of the molecule can be tailored to interact with specific pockets within the enzyme, enhancing binding affinity and selectivity.

Scaffold for Novel Therapeutics

The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the development of new chemical entities. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Role as a Chemical Linker

In the field of targeted drug delivery and proteomics, bifunctional molecules are often employed as linkers. This compound could potentially be used to connect a targeting moiety to a therapeutic payload or a probe.

Conclusion

References

-

Huang, M.-L., & Lin, Z.-Y. (2011). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1062. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonamido)benzoic acid. PubChem. Retrieved from [Link]

-

Arshad, M. N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086. [Link]

-

Merck Index Online. (n.d.). p-(Benzylsulfonamido)benzoic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... Retrieved from [Link]

-

Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

-

Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carzenide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use? Retrieved from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro-. Substance Details. Retrieved from [Link]

Sources

- 1. This compound [m.chemicalbook.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(benzenesulfonamidomethyl)benzoic acid

Abstract

4-(benzenesulfonamidomethyl)benzoic acid is a synthetic molecule that integrates two pharmacologically significant scaffolds: benzenesulfonamide and benzoic acid. While direct, extensive research on this specific molecule is not widely available in public literature, its chemical structure suggests a compelling potential for multifaceted biological activity. This guide provides a comprehensive analysis of the putative mechanisms of action of this compound, drawing upon the well-established biological roles of its constituent moieties. We will explore potential therapeutic applications, propose detailed experimental protocols to elucidate its precise molecular interactions, and provide a framework for future research and drug development efforts. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to achieve synergistic or novel biological effects. The structure of this compound presents a classic example of this approach, marrying the therapeutic legacy of benzenesulfonamides with the diverse bioactivity of benzoic acid derivatives.

-

The Benzenesulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of systemic antibacterial agents.[1] Beyond their antimicrobial properties, benzenesulfonamides are known to interact with a variety of enzymes, ion channels, and receptors, leading to a broad range of therapeutic applications.[2]

-

The Benzoic Acid Moiety: Benzoic acid and its derivatives are ubiquitous in nature and have been extensively explored in drug discovery.[3] Their biological activities are diverse, ranging from antimicrobial and anti-inflammatory to anticancer effects.[4] The carboxylic acid group is a key feature, often participating in crucial hydrogen bonding interactions with biological targets.[5]

The covalent linkage of these two moieties in this compound creates a novel chemical entity with the potential for unique pharmacological properties. This guide will systematically explore the most probable mechanisms of action based on the established activities of its parent scaffolds.

Putative Mechanisms of Action

Based on the extensive literature on benzenesulfonamide and benzoic acid derivatives, we can hypothesize several key mechanisms through which this compound may exert its biological effects.

Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[2][6] These zinc-containing metalloenzymes play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.

-

Therapeutic Relevance: Inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma (CA II and IV), epilepsy (CA II and VII), and certain types of cancer (CA IX and XII).[6][7][8]

-

Hypothesized Interaction: The sulfonamide group of this compound can act as a zinc-binding group, coordinating with the zinc ion in the active site of carbonic anhydrases.[2] The benzoic acid portion of the molecule could then extend into the active site cavity, forming additional interactions that determine isoform selectivity and inhibitory potency.

Diagram: Hypothesized Inhibition of Carbonic Anhydrase

Caption: Hypothesized binding mode of this compound in the active site of carbonic anhydrase.

Modulation of Inflammatory Pathways

Both benzenesulfonamide and benzoic acid derivatives have been reported to possess anti-inflammatory properties.[9][10] This suggests that this compound could modulate key inflammatory pathways.

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Some sulfonamide-containing drugs are known to inhibit COX enzymes, which are central to the synthesis of prostaglandins.

-

Cytosolic Phospholipase A2α (cPLA2α) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of these enzymes in the arachidonic acid pathway.[5]

-

-

Causality: By inhibiting these enzymes, the compound could reduce the production of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.

Antimicrobial Activity

The historical success of sulfa drugs provides a strong rationale for investigating the antimicrobial potential of this compound.[1]

-

Mechanism in Bacteria: Benzenesulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

-

Mechanism in Other Microbes: Benzoic acid and its esters have shown activity against various microorganisms, including Mycobacterium tuberculosis and the yeast Zygosaccharomyces bailii.[11][12] The proposed mechanism for benzoic acid involves the disruption of cellular energy production and a decrease in intracellular pH.[12]

-

Synergistic Potential: The combination of a sulfonamide and a benzoic acid moiety could lead to a broader spectrum of antimicrobial activity or enhanced potency.

Anticancer Activity

A growing body of research highlights the anticancer potential of both benzenesulfonamide and benzoic acid derivatives.[2][4]

-

Carbonic Anhydrase IX and XII Inhibition: As mentioned earlier, the inhibition of tumor-associated CA isoforms can disrupt the acidic tumor microenvironment, thereby inhibiting cancer cell proliferation and metastasis.[2]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Some benzenesulfonamide derivatives have been shown to inhibit RTKs like TrkA, which are often overexpressed in cancer cells and play a role in tumor growth and survival.[13]

-

Induction of Apoptosis: Various derivatives of both parent scaffolds have been shown to induce programmed cell death in cancer cell lines.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are necessary.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human CA isoforms (e.g., CA I, II, VII, IX, XII) are expressed and purified.

-

A suitable substrate, such as 4-nitrophenyl acetate (p-NPA), is prepared in a compatible buffer.

-

-

Inhibition Assay:

-

The assay is performed in a 96-well plate format.

-

Varying concentrations of the test compound are pre-incubated with the CA enzyme.

-

The enzymatic reaction is initiated by the addition of the p-NPA substrate.

-

The hydrolysis of p-NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

-

-

Data Analysis:

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Caption: Workflow for determining the carbonic anhydrase inhibitory activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound.

Methodology:

-

Cell Treatment:

-

Intact cells are treated with either the test compound or a vehicle control.

-

-

Heating:

-

The treated cells are heated at various temperatures.

-

-

Cell Lysis and Protein Separation:

-

The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

-

Target Identification:

-

The soluble protein fraction is analyzed by techniques such as Western blotting (for specific target validation) or mass spectrometry (for unbiased target discovery).

-

-

Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change in thermal stability can be detected and used to identify the protein target.

In Vitro Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of clinically relevant bacteria and fungi.

Methodology:

-

Microorganism Panel:

-

Select a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

-

Broth Microdilution Assay:

-

Serial dilutions of the test compound are prepared in a 96-well plate containing microbial growth medium.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated under appropriate conditions.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Putative Inhibitory Activity against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA VII (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

| Acetazolamide (Control) | Reference value | Reference value | Reference value | Reference value | Reference value |

Table 2: Antimicrobial Activity Profile

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| This compound | To be determined | To be determined | To be determined |

| Ciprofloxacin (Control) | Reference value | Reference value | N/A |

| Fluconazole (Control) | N/A | N/A | Reference value |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its composite structure suggests a high probability of interaction with multiple biological targets, including carbonic anhydrases, inflammatory enzymes, and microbial-specific pathways. The experimental framework outlined in this guide provides a clear path for the systematic elucidation of its mechanism of action.

Future research should focus on:

-

Lead Optimization: Based on the initial screening results, medicinal chemistry efforts can be directed towards synthesizing analogs with improved potency and selectivity.

-

In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of disease to assess their therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: A thorough understanding of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for further development.

By pursuing a rigorous and systematic approach to understanding the mechanism of action of this compound, the scientific community can unlock its full therapeutic potential.

References

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.

- Benzenesulfonamide - Solubility of Things. (n.d.). Solubility of Things.

- The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. (2025). BenchChem.

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28246–28261. [Link]

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.).

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). National Institutes of Health. [Link]

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.).

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). ACS Publications. [Link]

-

4-Benzenesulfonamidobenzoic acid. (n.d.). National Institutes of Health. [Link]

-

Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. (n.d.). PubMed. [Link]

-

4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. (n.d.). National Institutes of Health. [Link]

- A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2025).

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (n.d.). PubMed. [Link]

- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).

-

Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (n.d.). PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]

-

Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. (n.d.). PubMed. [Link]

-

Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (n.d.). National Institutes of Health. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of 4-(benzenesulfonamidomethyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on the novel compound 4-(benzenesulfonamidomethyl)benzoic acid. Recognizing the therapeutic potential inherent in its sulfonamide and benzoic acid moieties, this document outlines a robust computational workflow from target identification to results interpretation. We detail the scientific rationale behind key procedural choices, including the selection of Human Carbonic Anhydrase II as a primary target due to its well-established interaction with sulfonamide-based inhibitors. This guide is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights and protocols to ensure scientific integrity and reproducibility. By following this self-validating system, researchers can effectively predict binding affinities, identify key molecular interactions, and generate actionable data for guiding further experimental validation.

Introduction

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool. It provides a rapid, cost-effective method for predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule (receptor). This computational screening is pivotal for prioritizing candidates for synthesis and in vitro testing.

The subject of this guide, this compound, is a compound of interest due to its chemical architecture. It incorporates two key pharmacophores:

-

A sulfonamide group (-SO₂NH₂): This functional group is the cornerstone of a wide range of therapeutic agents, including antibacterial drugs and inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.[1][2] Sulfonamides often act as competitive inhibitors by mimicking the structure of p-aminobenzoic acid (PABA), a crucial substrate in bacterial folic acid synthesis.[3]

-

A benzoic acid group (-C₆H₄COOH): This moiety is prevalent in various pharmaceuticals and is known to participate in critical molecular interactions, such as hydrogen bonding and salt bridge formation.

Given these features, this compound presents a compelling candidate for computational analysis against several important enzyme families.

Part I: Target Identification and Rationale

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. The chemical structure of this compound strongly suggests potential interactions with enzymes that are known to be modulated by sulfonamides.

Potential Target Classes:

-

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are prime targets for sulfonamides. CA inhibitors are used as diuretics, anti-glaucoma agents, and in the management of epilepsy and altitude sickness.[4][5][6] The sulfonamide group chelates the zinc ion in the enzyme's active site, leading to potent inhibition.[7]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain.[8] Selective COX-2 inhibitors, many of which are sulfonamide derivatives (e.g., Celecoxib), are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10]

-

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[11][12] Their dysregulation is implicated in cancer and arthritis.[13] Synthetic inhibitors often feature zinc-binding groups, a role that sulfonamides can potentially fulfill.[14]

Selected Target for this Guide:

For this guide, we will focus on Human Carbonic Anhydrase II (CA II) .

-

Rationale: CA II is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB). Its interaction with a vast library of sulfonamide inhibitors is extensively documented, providing a wealth of data for validating our docking protocol. This makes it an ideal model system for demonstrating a scientifically rigorous workflow.

Part II: A Step-by-Step Experimental Protocol

This section details the complete workflow for docking this compound into the active site of Human Carbonic Anhydrase II.

Workflow Overview

The entire process can be visualized as a logical sequence of preparation, execution, and analysis.

Caption: High-level workflow for the in silico molecular docking study.

Required Software and Resources

| Tool | Purpose | Source |

| PubChem | Ligand 3D structure acquisition | [Link] |

| RCSB Protein Data Bank | Receptor 3D structure acquisition | [Link] |

| AutoDock Tools (MGLTools) | Receptor/Ligand preparation, Grid setup | [Link] |

| AutoDock Vina | Docking algorithm engine | [Link] |

| PyMOL or UCSF ChimeraX | Visualization and interaction analysis | [Link] |

Step 1: Ligand Preparation

The goal is to obtain a geometrically optimized, 3D structure of the ligand with correct atom types and charges.

-

Obtain Ligand Structure:

-

Navigate to the PubChem database.

-

Download the 3D conformer in SDF format.

-

-

Prepare Ligand for Docking (using AutoDock Tools):

-

Launch AutoDock Tools (ADT).

-

Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect atom types.

-

Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

-

Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T), which are essential for Vina.[16]

-

Causality Check: Why is this necessary? The raw 3D structure must be converted to a format the docking software understands. The PDBQT format contains crucial information on atomic charges and rotatable bonds, allowing the software to explore different ligand conformations flexibly during the docking simulation.[17]

Step 2: Receptor Preparation

The objective is to clean the crystal structure of the protein, add necessary atoms, and convert it to the required format.

-

Obtain Receptor Structure:

-

Navigate to the RCSB PDB.

-

Search for a high-resolution crystal structure of Human Carbonic Anhydrase II. A suitable entry is PDB ID: 2VVA , which is complexed with a sulfonamide inhibitor. The presence of a known inhibitor is critical for protocol validation.

-

Download the structure in PDB format.

-

-

Prepare Receptor for Docking (using AutoDock Tools):

-

Launch ADT and open the 2VVA.pdb file.

-

Clean the Protein: Remove unwanted molecules by going to Edit -> Delete Water. Also, delete any co-crystallized ligands and other heteroatoms not essential for the docking study.[18][19]

-

Add Hydrogens: Crystal structures often lack hydrogen atoms. Add them via Edit -> Hydrogens -> Add. Select Polar Only as these are most important for interactions.[17]

-

Compute Charges: Assign partial charges. Gasteiger charges are a standard method available in ADT.

-

Save as PDBQT: Go to Grid -> Macromolecule -> Choose and select the protein. Save the output as a PDBQT file (e.g., 2VVA_protein.pdbqt). This merges non-polar hydrogens and assigns atom types.[16]

-

Causality Check: Water molecules in the binding site can interfere with docking and are often displaced by the ligand; removing them simplifies the calculation. Adding polar hydrogens is critical for accurately modeling hydrogen bonds, which are key drivers of binding affinity.[19]

Step 3: Binding Site Definition (Grid Box Generation)

This step defines the three-dimensional space where the docking algorithm will search for potential binding poses.

-

Identify the Active Site: For PDB ID 2VVA, the active site is easily identified by the location of the co-crystallized sulfonamide inhibitor. The catalytic Zinc ion (ZN) is at the core of this site.

-

Define the Grid Box (using AutoDock Tools):

-

Go to Grid -> Grid Box....

-

A box will appear around the protein. Center this box on the active site. You can use the coordinates of the co-crystallized ligand as a guide.[20]

-

Adjust the dimensions (x, y, z) of the box to be large enough to encompass the entire active site plus some surrounding space, typically around 20-25 Å in each dimension. This allows sufficient room for the ligand to rotate and translate freely.[21]

-

Record the center coordinates and dimensions. This information will be used in the Vina configuration file.

-

Caption: Conceptual diagram of the grid box centered on the active site.

Step 4: Molecular Docking Execution

With the prepared files, the docking simulation can now be run using AutoDock Vina.

-

Create a Configuration File:

-

Create a text file named conf.txt.

-

Add the following lines, replacing file names and coordinates as needed:[20]

-

-

Run AutoDock Vina:

-

Open a command line or terminal.

-

Navigate to the directory containing your files.

-

Execute the command: vina --config conf.txt --log results.log

-

Vina will perform the docking simulation, exploring various conformations of the ligand within the grid box and scoring them. The output will be a PDBQT file (results.pdbqt) containing the top-ranked binding poses and a log file (results.log) with the corresponding binding energy scores.[21]

Part III: Results and Interpretation

Binding Affinity Analysis

-

Binding Energy (ΔG): The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[22]

-

Ranking Poses: Vina outputs multiple binding poses (typically 9), ranked by their binding energy. The top-ranked pose (Mode 1) represents the most probable binding conformation according to the scoring function.

Table 1: Docking Results for 4-(benzenesulfonamidobenzoic acid) with CA II

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.352 |

| 3 | -8.1 | 1.876 |

| 4 | -7.9 | 2.104 |

| ... | ... | ... |

Note: These are representative values for illustrative purposes.

Binding Pose and Molecular Interaction Analysis

This involves visualizing the top-ranked pose in the context of the protein's active site using software like PyMOL or ChimeraX.[23]

-

Load Structures: Open the receptor PDBQT (2VVA_protein.pdbqt) and the results PDBQT (results.pdbqt) in the visualization software.

-

Visual Inspection: Analyze the orientation of the ligand in the active site. Key questions to answer include:

-

Does the sulfonamide group coordinate with the active site Zinc ion?

-

Which amino acid residues are in close proximity to the ligand?

-

Are there favorable hydrogen bonds, hydrophobic interactions, or pi-stacking?[24]

-

Table 2: Key Molecular Interactions for the Top-Ranked Pose

| Ligand Moiety | Interacting Residue (CA II) | Interaction Type | Distance (Å) |

| Sulfonamide (-SO₂NH₂) | ZN301 | Coordination | 2.1 |

| Sulfonamide (-NH₂) | Thr199 | Hydrogen Bond | 2.8 |

| Benzoic Acid (-COOH) | Gln92 | Hydrogen Bond | 2.9 |

| Benzene Ring | Val121, Leu198 | Hydrophobic | < 4.0 |

Note: These are representative interactions for illustrative purposes.

Part IV: Validation and Trustworthiness

A critical step to ensure the reliability of a docking protocol is to validate it.

-

Protocol Validation via Re-docking: The most common method is to re-dock the co-crystallized ligand into the receptor's active site.[24] The docking protocol is considered valid if it can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically less than 2.0 Å.[22][25] This demonstrates that the chosen software, parameters, and preparation steps are appropriate for the system under study.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded protocol for conducting in silico molecular docking of this compound with Human Carbonic Anhydrase II. By following this detailed workflow—from rational target selection and meticulous preparation to robust execution and critical analysis—researchers can generate reliable predictions of molecular binding. The emphasis on causality and protocol validation ensures a high degree of scientific integrity. The insights gained from such studies are invaluable for hypothesis generation, guiding the design of more potent and selective inhibitors, and accelerating the journey from computational prediction to experimental validation in the drug discovery pipeline.

References

-

Carbonic anhydrase inhibitor - Wikipedia. Available at: [Link]

-

Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]

-

How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]

-

Matrix metalloproteinase inhibitors - PubMed. Available at: [Link]

-

List of Carbonic anhydrase inhibitors - Drugs.com. Available at: [Link]

-

Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. Available at: [Link]

-

Metalloprotease inhibitor - Wikipedia. Available at: [Link]

-

List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available at: [Link]

-

Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly? - PubMed. Available at: [Link]

-

Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC - NIH. Available at: [Link]

-

Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. Available at: [Link]

-

What are MMP14 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

-

Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Available at: [Link]

-

Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

-

How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

-

Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]

-

Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]

-

How does one prepare proteins for molecular docking? - Quora. Available at: [Link]

-

Vina Docking Tutorial - Eagon Research Group. Available at: [Link]

-

Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available at: [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

-

(PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available at: [Link]

-

-

Preparing the protein and ligand for docking - ScotChem. Available at: [Link]

-

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]

-

Session 4: Introduction to in silico docking. Available at: [Link]

-

In Silico Molecular Docking with Ligand Target - Protocols.io. Available at: [Link]

-

Interpretation of Molecular docking results? - ResearchGate. Available at: [Link]

-

Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. Available at: [Link]

-

Molecular docking proteins preparation - ResearchGate. Available at: [Link]

-

4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC. Available at: [Link]

-

Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com. Available at: [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

-

Sulfonamide (medicine) - Wikipedia. Available at: [Link]

-

4-Benzenesulfonamidobenzoic acid - PMC - PubMed Central. Available at: [Link]

-

A Review on In Silico molecular docking Studies - ijariie. Available at: [Link]

-

4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid | C18H21NO5S | CID 16645216. Available at: [Link]

-

4-benzenesulfonamidobenzoic acid (C13H11NO4S) - PubChemLite. Available at: [Link]

-

4-[(methyl(35S)sulfonylamino)methyl]benzoic acid | C9H11NO4S | CID 44225072. Available at: [Link]

-

Carzenide | C7H7NO4S | CID 8739 - PubChem - NIH. Available at: [Link]

Sources

- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 5. List of Carbonic anhydrase inhibitors - Drugs.com [drugs.com]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. drugs.com [drugs.com]

- 11. Matrix metalloproteinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 12. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are MMP14 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 15. PubChemLite - 4-benzenesulfonamidobenzoic acid (C13H11NO4S) [pubchemlite.lcsb.uni.lu]

- 16. indico4.twgrid.org [indico4.twgrid.org]

- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. eagonlab.github.io [eagonlab.github.io]

- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 22. researchgate.net [researchgate.net]

- 23. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

"spectroscopic analysis (NMR, IR, Mass Spec) of 4-(benzenesulfonamidomethyl)benzoic acid"

<_ _= "An in-depth technical guide on the spectroscopic analysis of 4-(benzenesulfonamidomethyl)benzoic acid for researchers, scientists, and drug development professionals.">

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and in-depth analysis of the spectroscopic characterization of this compound. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound. The methodologies presented herein are designed to serve as a robust framework for researchers, ensuring data integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

This compound is a bifunctional organic compound featuring a benzoic acid moiety and a benzenesulfonamide group. This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of both acidic (carboxylic acid) and weakly acidic (sulfonamide N-H) protons, along with two aromatic rings, necessitates a multi-faceted analytical approach for unambiguous structural confirmation.

Accurate spectroscopic characterization is the bedrock of chemical research and development. It not only confirms the identity of a synthesized compound but also provides insights into its purity, conformation, and electronic environment. For drug development professionals, precise structural data is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the quality of active pharmaceutical ingredients (APIs). This guide is structured to provide both the theoretical underpinnings and practical, field-tested protocols for the comprehensive spectroscopic analysis of the title compound.

Strategic Workflow for Spectroscopic Analysis

The confirmation of the structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Figure 1: A representative workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

3.1. ¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton ratio), and multiplicity (neighboring protons). For this compound, we anticipate signals corresponding to the protons of the two benzene rings, the methylene bridge, the sulfonamide N-H, and the carboxylic acid O-H.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and exchange with residual water. |

| ~8.2 | Triplet | 1H | SO₂NH | The sulfonamide proton is also acidic and its chemical shift can be concentration and temperature-dependent. |

| 7.8-7.9 | Doublet | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carboxylic acid group and are therefore deshielded. |

| 7.7-7.8 | Multiplet | 2H | H-2'', H-6'' | Protons on the benzenesulfonyl ring, ortho to the sulfonyl group. |

| 7.5-7.6 | Multiplet | 3H | H-3'', H-4'', H-5'' | The remaining protons on the benzenesulfonyl ring. |

| 7.3-7.4 | Doublet | 2H | H-3', H-5' | These protons are meta to the carboxylic acid group. |

| 4.3 | Doublet | 2H | CH₂ | The methylene protons are adjacent to the nitrogen and are split by the N-H proton. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~143 | C-1' | The ipso-carbon of the benzoic acid ring. |

| ~140 | C-1'' | The ipso-carbon of the benzenesulfonyl ring. |

| ~133 | C-4'' | The para-carbon of the benzenesulfonyl ring. |

| ~130 | C-2', C-6' | Carbons ortho to the carboxylic acid group. |

| ~129 | C-3'', C-5'' | Carbons meta to the sulfonyl group. |

| ~128 | C-3', C-5' | Carbons meta to the carboxylic acid group. |

| ~126 | C-2'', C-6'' | Carbons ortho to the sulfonyl group. |

| ~46 | CH₂ | The methylene carbon. |

Note: Assignments are based on established chemical shift ranges for similar functional groups.

3.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial and gently agitate to ensure complete dissolution. DMSO-d₆ is an excellent solvent for this compound due to its ability to dissolve both the acidic and amide functionalities.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is characteristic of hydrogen-bonded hydroxyl groups. |

| ~3250 | N-H stretch | Sulfonamide | Confirms the presence of the sulfonamide group. |

| ~3050 | C-H stretch | Aromatic | Indicates the presence of the benzene rings. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl group. |

| 1600, 1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene rings. |

| 1340, 1160 | S=O stretch | Sulfonamide | Asymmetric and symmetric stretching of the sulfonyl group, respectively. |

4.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation